3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran

Lipophilicity Partition coefficient Drug-likeness

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran (CAS 1341533-71-8, C₁₂H₂₁BrO₂, MW 277.20) is a specialty organic halide–ether hybrid that presents both a primary alkyl bromide electrophile and a tetrahydrofuran (THF) ether within a single molecular scaffold. The 4-methyl substitution on the cyclohexyl ring introduces a defined conformational bias that distinguishes this compound from its des-methyl and regioisomeric analogs, making it a strategically differentiated intermediate for fragment-based library synthesis, medicinal chemistry campaigns, and multi-step total synthesis where precise spatial control and predictable reactivity are required.

Molecular Formula C12H21BrO2
Molecular Weight 277.20 g/mol
Cat. No. B13620371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran
Molecular FormulaC12H21BrO2
Molecular Weight277.20 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)(CBr)OC2CCOC2
InChIInChI=1S/C12H21BrO2/c1-10-2-5-12(9-13,6-3-10)15-11-4-7-14-8-11/h10-11H,2-9H2,1H3
InChIKeyLQAWQTWIWXHKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran CAS 1341533-71-8 – A Bifunctional Brominated Ether Building Block for Synthetic Chemistry Procurement


3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran (CAS 1341533-71-8, C₁₂H₂₁BrO₂, MW 277.20) is a specialty organic halide–ether hybrid that presents both a primary alkyl bromide electrophile and a tetrahydrofuran (THF) ether within a single molecular scaffold . The 4-methyl substitution on the cyclohexyl ring introduces a defined conformational bias that distinguishes this compound from its des-methyl and regioisomeric analogs, making it a strategically differentiated intermediate for fragment-based library synthesis, medicinal chemistry campaigns, and multi-step total synthesis where precise spatial control and predictable reactivity are required .

Why Generic Substitution of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran with In-Class Analogs Fails in Rigorous Synthetic Workflows


Members of the bromomethyl-cyclohexyl-tetrahydrofuran ether family cannot be freely interchanged because the 4-methyl substituent imparts a quantifiable conformational free energy bias (ΔG° for methyl equatorial preference ≈ 1.74 kcal mol⁻¹ on cyclohexane) that governs the spatial orientation of the bromomethyl electrophile and the THF ether, directly influencing SN2 reactivity rates, diastereoselectivity in subsequent transformations, and chromatographic retention behavior [1]. The absence of this methyl group (des-methyl analog, CAS 1343264-50-5), its relocation to the 3-position (3-methyl isomer, CAS 1340095-72-8), or the insertion of a methylene spacer (CAS 1250153-76-4) each alter the lipophilicity (ΔLogP ≥ 0.3 units), molecular volume, and steric environment around the reactive bromomethyl center, rendering reaction outcomes non-transferable between analogs .

Quantitative Comparator Evidence for 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran Versus Its Closest Structural Analogs


Lipophilicity Comparison: Target Compound LogP 3.14 vs. Des-Methyl Analog Estimated LogP 2.6–2.8

The target compound exhibits a vendor-reported LogP value of 3.14 (computed by descriptor-based prediction), which is approximately 0.3–0.5 log units higher than the des-methyl analog 3-((1-(bromomethyl)cyclohexyl)oxy)tetrahydrofuran (CAS 1343264-50-5), for which no experimental LogP is available but whose lower molecular weight (263.17 vs. 277.20 Da) and absence of the hydrophobic methyl group predict a reduced lipophilicity . This ΔLogP translates to an ~2- to 3-fold difference in octanol/water partition coefficient, impacting membrane permeability predictions for cell-based assays and chromatographic retention times during purification .

Lipophilicity Partition coefficient Drug-likeness

Commercial Purity Benchmarking: Target Compound 98% vs. Analog Ranges of 95–97%

The target compound is commercially available at a minimum purity of 98% from LeYan (Cat. No. 1353922) and 97% from AKSci (Cat. No. 1007EM), while the des-methyl analog 3-((1-(bromomethyl)cyclohexyl)oxy)tetrahydrofuran is offered at 95–97% purity by multiple suppliers, and the regioisomeric 3-methyl analog (CAS 1340095-72-8) is listed at 95% . The 1–3 percentage point purity differential reduces the burden of pre-use purification (e.g., flash chromatography or distillation) for sensitive transformations such as palladium-catalyzed cross-couplings where halide impurities can poison catalyst activity .

Purity specification Procurement quality Synthetic reliability

Conformational Bias: 4-Methyl Equatorial Preference vs. Analog Conformational Equilibria

The 4-methyl group on the cyclohexane ring enforces a strong conformational bias: the methyl group occupies the equatorial position with a free energy preference of approximately 1.74 kcal mol⁻¹ (A-value), driving the 1-bromomethyl and 1-tetrahydrofuranyloxy substituents into defined axial/equatorial dispositions [1]. This contrasts with the des-methyl analog (CAS 1343264-50-5), where the comparable substituent adopts a less biased equilibrium, and with the 3-methyl regioisomer (CAS 1340095-72-8), where the altered methyl position generates a different steric environment around the reactive center . ESR spectroscopic data for the closely related cis-4-methylcyclohexylmethyl bromide radical confirm that the conformational free energy difference (–ΔG°₃₀₀) for the CH₂Br group is 1.91 kcal mol⁻¹, underscoring the magnitude of conformational control exerted by the 4-methyl substituent [1].

Conformational analysis Stereoelectronic effects SN2 reactivity

Molecular Weight and Handling Characteristics: Target (277.20 Da) vs. Lighter Des-Methyl Analog (263.17 Da)

The target compound has a molecular weight of 277.20 Da, which is 14.03 Da heavier than the des-methyl analog 3-((1-(bromomethyl)cyclohexyl)oxy)tetrahydrofuran (263.17 Da) due to the additional methyl substituent . This incremental mass, combined with the increased van der Waals surface area from the methyl group, is expected to marginally reduce vapor pressure and volatility, a relevant consideration for bench-scale handling where lower airborne concentrations reduce operator exposure to alkylating bromides .

Molecular weight Volatility Occupational safety

Procurement-Relevant Application Scenarios for 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Defined Lipophilicity

The compound’s vendor-reported LogP of 3.14 and the conformational bias imposed by the 4-methyl group make it a well-characterized entry point for fragment libraries targeting moderately lipophilic binding pockets (e.g., CNS-penetrant targets, nuclear receptors) . Procurement of this specific compound, rather than the des-methyl analog, ensures consistency in cLogP-driven fragment selection and avoids the need to re-optimize lipophilicity when moving from fragment hit to lead series .

Stereoselective Synthesis of 1,1-Disubstituted Cyclohexane Pharmacophores

The >95% equatorial conformational preference of the 4-methyl group provides a predictable scaffold for stereoselective nucleophilic displacement at the bromomethyl center, enabling the installation of amine, thiol, or carbon nucleophiles with controlled facial selectivity . This stereoelectronic predictability is diminished in the des-methyl or 3-methyl regioisomer analogs, making the target compound the structural informer for any synthetic route where cyclohexyl-substituted stereochemistry is critical .

Multi-Step Total Synthesis Requiring High-Purity Alkyl Bromide Intermediates

With a commercial purity specification of 97–98% (LeYan, AKSci), the target compound enters multi-step sequences with a lower impurity burden compared to analogs sourced at 95% purity . This is particularly valuable in palladium-catalyzed cross-coupling or organometallic reagent formation, where halide-containing impurities can attenuate catalyst turnover and reduce overall yield. Procurement at the higher specification can obviate a pre-use purification step, saving 2–4 hours of laboratory time per synthetic cycle .

Quote Request

Request a Quote for 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.